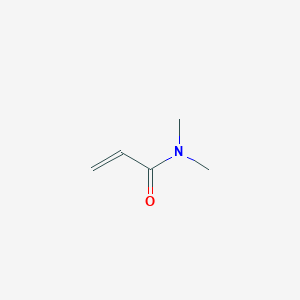

N,N-Dimethylacrylamide

Descripción

Propiedades

IUPAC Name |

N,N-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYACDQVQQZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-34-0 | |

| Record name | N,N-Dimethylacrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051944 | |

| Record name | N,N-Dimethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2680-03-7 | |

| Record name | N,N-Dimethylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2680-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS46JK7Q6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylacrylamide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacrylamide (DMAA) is a versatile, nonionic monomer that has garnered significant attention in the fields of polymer chemistry, material science, and particularly in biomedical applications.[1][2] Its unique molecular structure imparts a valuable combination of hydrophilicity, reactivity, and biocompatibility to the polymers derived from it. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of DMAA, with a special focus on its applications in drug development and the detailed experimental protocols relevant to researchers in this field.

Chemical Structure and Properties

N,N-Dimethylacrylamide is an organic compound with the chemical formula C₅H₉NO.[3] Its structure features an acryloyl group attached to a nitrogen atom that is substituted with two methyl groups.[1] This arrangement prevents the formation of hydrogen bonds at the nitrogen atom, which influences the properties of its corresponding polymer, poly(N,N-dimethylacrylamide) (PDMAA).

The key physical and chemical properties of N,N-Dimethylacrylamide are summarized in the tables below.

Physical Properties of N,N-Dimethylacrylamide

| Property | Value | Reference(s) |

| Molecular Weight | 99.13 g/mol | [4] |

| Appearance | Colorless, clear liquid | [1] |

| Boiling Point | 170-172 °C at 760 mmHg | [1] |

| 80-81 °C at 20 mmHg | [5] | |

| Melting Point | -20 °C | [1] |

| Density | 0.962 g/cm³ at 20°C | [1] |

| Refractive Index (n20/D) | 1.473 | [5][6] |

| Solubility | Highly soluble in water, alcohol, and other polar solvents. Insoluble in n-hexane. | [1][7] |

| Flash Point | 71.67 °C (Closed Cup) | [8] |

Spectroscopic Data of N,N-Dimethylacrylamide

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.8 (d, 3H, -CHCH₃), 3.0 (d, 6H, -N(CH₃)₂), 4.5 (q, 1H, -CH) | [1] |

| ¹³C NMR | Data not explicitly found with peak assignments in search results | [9] |

| FTIR (Neat) | 2935 cm⁻¹ (C-H stretching), 1644 cm⁻¹ (C=O stretching), 973 cm⁻¹ (CH=CH₂ bending), C-N vibration | [4] |

Synthesis of N,N-Dimethylacrylamide

One common industrial method for producing N,N-dimethylacrylamide is the amine adduct method, which utilizes inexpensive starting materials like methyl acrylate (B77674) and dimethylamine (B145610).[10][11] The process generally involves three main stages: Michael addition, amidation, and thermal cracking.

Experimental Protocol: Amine Adduct Method

-

Michael Addition: Methyl acrylate and dimethylamine are reacted to form an ester adduct, 3-(dimethylamino)propanoate.[10]

-

Amidation: The ester adduct is then reacted with dimethylamine in the presence of a strong basic catalyst, such as sodium methoxide, at a slightly elevated temperature (e.g., 40-60 °C) to yield the amide adduct, 3-(dimethylamino)-N,N-dimethylpropionamide.[11][12]

-

Neutralization and Recovery: The reaction mixture is neutralized, often with sulfuric acid, and the unreacted ester adduct is recovered via distillation under reduced pressure.[11]

-

Thermal Cracking: The purified amide adduct is subjected to thermal decomposition (cracking) to yield N,N-dimethylacrylamide and dimethylamine. The cracking is typically performed at high temperatures (e.g., 160-170 °C) under vacuum.[12]

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN112125818A - System and process for preparing N, N-diethylacrylamide - Google Patents [patents.google.com]

- 7. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. N,N-Dimethylacrylamide(2680-03-7) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. JP3976831B2 - Method for producing N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 12. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

N,N-Dimethylacrylamide synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dimethylacrylamide (DMAA)

Introduction

N,N-Dimethylacrylamide (DMAA) is a vital monomer in the production of a wide range of polymers with diverse applications.[1] Its non-ionic, hydrophilic nature, combined with the reactivity of the vinyl group, makes it a valuable component in hydrogels, adhesives, coatings, and various materials for biomedical and industrial use.[2][3][4] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for DMAA, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis of N,N-Dimethylacrylamide

The industrial production of DMAA is dominated by methods that are cost-effective and yield high-purity products. The two main routes for DMAA synthesis are the acrylate (B77674) method and the acryloyl chloride method.

Acrylate Method (Pyrolysis Method)

The most common industrial synthesis route for DMAA involves the reaction of methyl acrylate with dimethylamine (B145610).[1][5] This process typically occurs in three main stages: an addition reaction, an amidation reaction, and a subsequent cracking (pyrolysis) step to yield the final product.[1][6]

A visual representation of this synthesis workflow is provided below:

Caption: Workflow for the synthesis of DMAA from methyl acrylate and dimethylamine.

Acryloyl Chloride Method

Another method for synthesizing N,N-disubstituted acrylamides involves the reaction of acryloyl chloride with a corresponding amine, in this case, dimethylamine.[6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While this method can be efficient, the high cost and handling difficulties associated with acryloyl chloride make it less favorable for large-scale industrial production compared to the acrylate method.[6]

Synthesis Data Summary

| Method | Reactants | Catalyst/Conditions | Yield | Purity | Reference |

| Acrylate Method | Methyl Acrylate, Dimethylamine | Sodium Methoxide (amidation), Conc. H₂SO₄ (cracking) | 85-91.2% | 99.5-99.9% | [1] |

| Acryloyl Chloride Method | Acryloyl Chloride, Diethylamine | Alkaline substances (e.g., NaOH) | Not specified | Not specified | [6] |

| Hydrogenation of N,N-dimethyl propiolamide | N,N-dimethyl propiolamide, Hydrogen | Pd-Al₂O₃-Li | Not specified | 97.4% | [7] |

Detailed Experimental Protocol: Acrylate Method

The following protocol is a detailed representation of the high-yield synthesis of DMAA from methyl acrylate and dimethylamine, based on established patent literature.[1]

Materials and Equipment:

-

Reaction kettle

-

Methyl acrylate

-

Dimethylamine gas

-

Sodium methoxide (catalyst)

-

Concentrated sulfuric acid (70%)

-

Polymerization inhibitor (e.g., 705 polymerization inhibitor)

-

Deionized water

-

Distillation apparatus with vacuum capabilities

Procedure:

-

Addition Reaction:

-

Ensure the reaction kettle is clean and dry.

-

Charge the kettle with 460g of methyl acrylate.

-

Introduce excess dimethylamine gas into the reaction kettle.

-

Control the reaction temperature between 48-53 °C.

-

Monitor the reaction progress using gas chromatography.

-

Stop the introduction of dimethylamine when the methyl acrylate content is less than 5%.

-

-

Amidation Reaction:

-

To the product of the addition reaction, add a solution of 11.46g of sodium methoxide in 27.16g of methanol.

-

Continue to introduce dimethylamine gas while maintaining the reaction temperature between 42-48 °C.

-

Continue the reaction until the content of the addition product (3-methoxy-N,N-dimethyl propionamide) is less than 0.6%.

-

Stop the introduction of dimethylamine to obtain the intermediate product, 3-dimethylamino-N,N-dimethylpropionamide.

-

-

Post-treatment and Cracking:

-

Slowly add 28.06g of 70% concentrated sulfuric acid to neutralize the sodium methoxide.

-

Distill off the methanol under vacuum (≤ -0.07 MPa) at a temperature below 100 °C.

-

For the cracking reaction, a continuous process is employed. A portion (20-25%) of the 3-dimethylamino-N,N-dimethylpropionamide solution is added to the cracking kettle initially.

-

The cracking is carried out at 160-170 °C under a vacuum of -0.075 to -0.08 MPa.

-

The remaining cracking solution is slowly added as the volume in the kettle decreases.

-

The top of the distillation tower is maintained at 115-130 °C with a reflux ratio of 3:1.

-

-

Final Purification (Rectification):

-

The crude DMAA obtained from the cracking process is further purified by rectification (distillation) to achieve a final purity of up to 99.9%.[1]

-

Purification of N,N-Dimethylacrylamide

The purification of DMAA is crucial to remove unreacted starting materials, byproducts, and any polymers that may have formed. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Purification Methods Overview

| Method | Principle | Application |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure to prevent polymerization. | Primary method for large-scale purification of DMAA.[8][9] |

| Recrystallization | Purification of solid compounds by dissolving in a suitable solvent at high temperature and allowing crystals to form upon cooling. | Used for solid derivatives of DMAA or in specific lab-scale purifications.[8][10] |

| Chromatography | Separation based on differential partitioning between a mobile and stationary phase. | Primarily used for analysis of purity (e.g., HPLC) or for small-scale, high-purity isolations.[11] |

A general workflow for the purification of crude DMAA is as follows:

Caption: General workflow for the purification of N,N-Dimethylacrylamide.

Detailed Experimental Protocols: Purification

Vacuum Distillation of DMAA

Materials and Equipment:

-

Crude N,N-Dimethylacrylamide

-

Distillation flask

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

-

Polymerization inhibitor

Procedure:

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Place the crude DMAA in the distillation flask along with a polymerization inhibitor.

-

-

Distillation Process:

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask gently with the heating mantle.

-

Monitor the temperature of the vapor as it passes into the condenser.

-

Collect the fraction that distills at the boiling point of DMAA at the applied pressure. The boiling point of DMAA is approximately 153 °C at atmospheric pressure, so under vacuum, it will be significantly lower.[12]

-

Discard any initial low-boiling fractions and stop the distillation before high-boiling impurities begin to distill over.

-

-

Storage:

-

Store the purified, colorless DMAA in a tightly sealed container, protected from light and heat, and often with an added stabilizer to prevent polymerization.

-

Recrystallization of DMAA Derivatives

While DMAA itself is a liquid at room temperature, recrystallization is a valuable technique for purifying solid derivatives or related compounds.[10][13]

Materials and Equipment:

-

Crude solid compound

-

Suitable recrystallization solvent(s)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Filtration apparatus (e.g., Büchner funnel for vacuum filtration)

-

Filter paper

Procedure:

-

Solvent Selection:

-

Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvent systems include ethanol, hexane/acetone, and hexane/ethyl acetate.[14]

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Gently heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals thoroughly to remove all traces of the solvent.

-

Conclusion

The synthesis and purification of N,N-Dimethylacrylamide are well-established processes, with the acrylate method being the preferred route for industrial-scale production due to its high yield and use of readily available starting materials. Proper purification, primarily through vacuum distillation, is essential to obtain high-purity monomer suitable for polymerization and other applications. This guide provides the fundamental technical details required for the successful synthesis and purification of DMAA in a research or industrial setting.

References

- 1. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 2. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. JP3976831B2 - Method for producing N, N-dimethylacrylamide - Google Patents [patents.google.com]

- 6. CN112125818A - System and process for preparing N, N-diethylacrylamide - Google Patents [patents.google.com]

- 7. N,N-Dimethylacrylamide synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. amherst.edu [amherst.edu]

- 11. Separation of N,N-Dimethylacrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. Reagents & Solvents [chem.rochester.edu]

N,N-Dimethylacrylamide monomer reactivity and polymerization mechanism

An In-depth Technical Guide on N,N-Dimethylacrylamide (DMAA): Monomer Reactivity and Polymerization Mechanisms

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacrylamide (DMAA) is a nonionic, water-soluble monomer that has garnered significant attention in polymer chemistry and material science.[1] Its polymer, poly(N,N-dimethylacrylamide) (PDMAA), is known for its hydrophilicity, biocompatibility, and thermal stability, making it a crucial component in a wide array of applications, including hydrogels, drug delivery systems, and biomedical devices.[1][2] This guide provides a comprehensive technical overview of the DMAA monomer's reactivity and its various polymerization mechanisms.

Monomer Reactivity and Chemical Structure

The reactivity of DMAA is dictated by its molecular structure, which consists of a vinyl group (C=C) susceptible to radical addition and an α,β-unsaturated amide group.[1][3] This amide group makes the β-carbon electrophilic, rendering it prone to Michael-type addition reactions with nucleophiles.[3][4][5]

Key Reactivity Characteristics:

-

Electrophilicity : Acrylamides are classified as electrophilic reactive chemicals.[4][6] The electron-withdrawing nature of the carbonyl group makes the β-carbon of the vinyl group an electrophilic site, enabling reactions with soft nucleophiles like the thiolate groups of cysteine residues.[5]

-

Michael Addition : DMAA can react with nucleophiles, such as thiols (e.g., glutathione), via a Michael addition mechanism.[3][4][6] The rate of this reaction is influenced by the substituents on the nitrogen atom; for instance, N,N-diethylacrylamide exhibits a lower reaction rate constant with glutathione (B108866) compared to other acrylamides.[4][6]

-

Copolymerization : DMAA readily copolymerizes with a variety of other monomers. The reactivity of the propagating radical is determined by the terminal monomer unit.[7] The monomer reactivity ratios (r), which describe the preference of a growing polymer chain to add a monomer of the same type or the comonomer, are crucial for predicting copolymer composition.

Data Presentation: Monomer Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for the free radical copolymerization of DMAA (M1) with various comonomers (M2).

| Comonomer (M2) | r1 (DMAA) | r2 (M2) | Polymerization System | Reference |

| n-Butyl Acrylate (B77674) (nBA) | 1.16 | 1.01 | ATRP in toluene (B28343) solution | [8] |

| 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 | Radical copolymerization in 1,4-dioxane-d8 | [9] |

| N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) | 0.45 | 0.03 | Radical copolymerization | [7] |

Polymerization Mechanisms

DMAA can be polymerized through several mechanisms, each offering distinct advantages in controlling the final polymer's properties, such as molecular weight, architecture, and functionality.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and straightforward method for synthesizing PDMAA.[2][10] The process involves the classic steps of initiation, propagation, and termination.

-

Initiation : The reaction is typically initiated by the thermal or photochemical decomposition of an initiator (e.g., azobisisobutyronitrile (AIBN) or ammonium (B1175870) persulfate (APS)) to generate free radicals.[10][11]

-

Propagation : The initiator radical adds to the vinyl bond of a DMAA monomer, creating a new monomer radical that subsequently adds to other monomers in a repeating fashion to grow the polymer chain.

-

Termination : The growth of polymer chains is halted by bimolecular termination reactions, either through combination or disproportionation of two growing radical chains.

The solvent can significantly influence the polymerization rate. Studies have shown that the free radical polymerization of DMAA is strongly accelerated in aqueous media, an effect attributed to hydrogen bonding between water molecules and the amide carbonyl group.[12]

References

- 1. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular determinants of acrylamide neurotoxicity through covalent docking [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. polymersource.ca [polymersource.ca]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. researchgate.net [researchgate.net]

Solubility of N,N-Dimethylacrylamide in Various Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacrylamide (DMAA) is a versatile, nonionic monomer utilized extensively in the synthesis of polymers for a wide range of applications, including hydrogels, adhesives, and coatings, particularly within the biomedical and pharmaceutical fields. Its high reactivity and propensity for polymerization make it a valuable building block for materials with tailored properties. A fundamental understanding of the solubility and miscibility of the DMAA monomer in various organic solvents is critical for its effective use in polymer synthesis, formulation development, and purification processes.

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylacrylamide in a variety of common organic solvents. It is intended to be a valuable resource for researchers and professionals working with this monomer, offering qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of N,N-Dimethylacrylamide is primarily governed by the "like dissolves like" principle. As a polar aprotic monomer, its solubility characteristics are dictated by its molecular structure, which allows for various intermolecular interactions with solvent molecules. The presence of the amide functional group contributes to its polarity, enhancing its solubility in polar solvents.

Solubility Data

N,N-Dimethylacrylamide exhibits high solubility in a broad range of polar organic solvents. Conversely, it is characterized by its poor solubility in non-polar aliphatic hydrocarbons. The following table summarizes the qualitative solubility of DMAA in various common organic solvents. It is important to note that for many of these solvents, DMAA is considered miscible, meaning it will form a homogeneous solution in all proportions.

| Solvent | Classification | Solubility |

| Water | Polar Protic | Highly Soluble / Miscible |

| Methanol | Polar Protic | Soluble / Miscible[1][2] |

| Ethanol | Polar Protic | Soluble / Miscible[1][2] |

| Acetone (B3395972) | Polar Aprotic | Soluble / Miscible[1] |

| Benzene | Non-polar | Soluble[1] |

| Toluene | Non-polar | Soluble[1] |

| Dioxane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| n-Hexane | Non-polar | Insoluble[1] |

Note on Water Solubility: While generally reported as highly soluble or miscible in water, some sources indicate it as "slightly soluble (1.000 g/L at 20°C)". This discrepancy may arise from different experimental conditions or definitions of "slightly soluble" versus "miscible." For most practical applications in polymerization and formulation, it is treated as being freely soluble in water.

Experimental Protocols for Solubility Determination

The following sections detail a generalized experimental protocol for the quantitative determination of N,N-Dimethylacrylamide solubility in an organic solvent, based on the widely accepted shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.

Materials and Equipment

-

N,N-Dimethylacrylamide (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer).

Experimental Workflow Diagram

Caption: A generalized workflow for determining the solubility of N,N-Dimethylacrylamide.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N-Dimethylacrylamide to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved DMAA is essential to ensure that the solution reaches saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant speed and temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved DMAA.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the container to stand undisturbed for a period to allow the undissolved DMAA to settle.

-

To further ensure the removal of all solid particles, centrifuge the sample at a high speed.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the organic solvent to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution with the same organic solvent as necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Using Gas Chromatography (GC-FID):

-

Prepare a series of standard solutions of known DMAA concentrations in the same organic solvent.

-

Inject the standard solutions into the GC to generate a calibration curve.

-

Inject the diluted sample and determine the concentration of DMAA by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of DMAA in the specific solvent.

-

Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and calculate the concentration of DMAA using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of DMAA in the original, undiluted saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

-

Conclusion

N,N-Dimethylacrylamide is a highly versatile monomer with a favorable solubility profile in a wide array of polar organic solvents, making it suitable for various applications in polymer chemistry and drug development. Its miscibility with common solvents like water, alcohols, and acetone provides flexibility in reaction and formulation design. This guide provides a foundational understanding of its solubility and a detailed methodology for its quantitative determination, serving as a practical resource for scientists and researchers.

References

A Comprehensive Technical Guide to the Physical Properties of Poly(N,N-Dimethylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of poly(N,N-Dimethylacrylamide) (PDMAA), a versatile polymer with significant applications in the biomedical and pharmaceutical fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to support research and development efforts.

Solubility

Poly(N,N-Dimethylacrylamide) is a hydrophilic polymer known for its excellent solubility in a variety of solvents. It is soluble in water, methanol, and ethanol.[1][2] Additionally, it dissolves in other organic solvents such as acetone, benzene, and toluene.[3] However, it is insoluble in n-hexane.[1][2][3] The solubility of PDMAA in tetrahydrofuran (B95107) (THF) can be influenced by the counterion used during anionic polymerization, with larger or more coordinated cations leading to increased solubility.[4]

Table 1: Solubility of Poly(N,N-Dimethylacrylamide)

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Tetrahydrofuran (THF) | Varies |

| n-Hexane | Insoluble |

Thermal Properties

The thermal behavior of PDMAA is critical for its processing and application. Key thermal properties include the glass transition temperature (Tg) and its thermal decomposition profile.

Glass Transition Temperature (Tg)

The glass transition temperature of PDMAA can vary depending on factors such as molecular weight and the specific analytical method used. Literature values for the Tg of PDMAA homopolymer are in the range of 89°C to 120°C.[5] One study reported a Tg of 116.8°C, which is noted as being close to the commonly cited value of 120°C.[5] Another source lists the Tg as 89°C. For copolymers, the Tg will be intermediate between the values of the constituent homopolymers.[5][6]

Table 2: Glass Transition Temperature of Poly(N,N-Dimethylacrylamide)

| Property | Value (°C) |

| Glass Transition Temperature (Tg) | 89 - 120 |

Thermal Decomposition

The thermal stability of PDMAA and its derivatives has been investigated using thermogravimetric analysis (TGA). The decomposition process for hydrated PDMAA involves the initial release of weakly-bonded water, followed by the release of more strongly bonded water, and finally, the decomposition of the polymer itself.[7] Studies on copolymers of N-isopropylacrylamide and N,N-dimethylacrylamide have also been conducted to understand their thermal degradation kinetics.[8]

Mechanical Properties

The mechanical properties of PDMAA are most extensively studied in the context of hydrogels, where they can be tailored for specific applications. These properties are highly dependent on the hydrogel's composition, including the concentration of the monomer, the cross-linker, and the presence of any additives like clay nanoparticles.

PDMAA hydrogels can exhibit a wide range of mechanical behaviors, from soft and highly stretchable to tough and robust.[9] For instance, nanocomposite hydrogels composed of PDMAA and clay can exhibit superb mechanical properties with astonishingly large elongations at break, in some cases approaching or exceeding 1500%.[10] Supramolecular PDMAA hydrogels formed via hydrophobic interactions have been shown to be highly stretchable, with the ability to be compressed up to 100% strain without permanent failure and rupture strains of 4200% during elongation.[11] The addition of natural polymers like alginate can also significantly improve the mechanical strength of PDMAA hydrogels.[12]

Table 3: Mechanical Properties of Poly(N,N-Dimethylacrylamide) Hydrogels

| Property | Reported Values |

| Young's Modulus | Can be tuned over a wide range; for some nanocomposite gels, it is in the MPa range.[9] |

| Tensile Strength | Varies significantly with formulation; can reach approximately 2.0 MPa in some high-entropy systems.[9] |

| Elongation at Break | Can exceed 600% and even reach up to 4200% in certain formulations.[9][10][11] |

| Compressive Strength | Can be significantly enhanced through the formation of interpenetrating polymer networks (IPNs).[12] |

Rheological Properties

The rheological properties of PDMAA solutions and gels are crucial for applications such as drug delivery and tissue engineering. Aqueous solutions of polyacrylamide, a related polymer, are known to be pseudoplastic, meaning their viscosity decreases with increasing shear rate.[13] The viscosity of these solutions is also dependent on molecular weight and temperature.[13] The storage (G') and loss (G'') moduli of PDMAA-based worm gels have been studied to determine their critical gelation concentration and thermoreversible behavior.[14]

Experimental Protocols

Synthesis of Poly(N,N-Dimethylacrylamide) via Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of N,N-dimethylacrylamide (DMAA).

Materials:

-

N,N-dimethylacrylamide (DMAA) monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Solvent (e.g., toluene, xylene, or 1,4-dioxane)

-

Precipitating solvent (e.g., methanol, hexane, or diethyl ether)[1][15]

Procedure:

-

The DMAA monomer and AIBN initiator are dissolved in the chosen solvent in a reaction flask.

-

The solution is degassed to remove oxygen, typically by several freeze-pump-thaw cycles.[15]

-

The reaction flask is sealed and heated to a specific temperature (e.g., 70-120°C) for a set period to initiate polymerization.[15][16]

-

After the reaction is complete, the polymer is isolated by precipitation in a non-solvent.[1][15]

-

The precipitated polymer is then collected and dried under vacuum.

Caption: Workflow for the synthesis of PDMAA via free-radical polymerization.

Characterization of Molecular Weight by Size Exclusion Chromatography (SEC)

SEC is a standard technique to determine the molecular weight and polydispersity index (PDI) of polymers.

Instrumentation:

-

Size Exclusion Chromatography (SEC) system

-

Refractive index (RI) detector

-

Columns suitable for the solvent and polymer

-

Solvent (e.g., DMF with LiBr)[1]

Procedure:

-

The synthesized PDMAA is dissolved in the SEC eluent.

-

The solution is filtered to remove any particulate matter.

-

The sample is injected into the SEC system.

-

The polymer is separated based on its hydrodynamic volume as it passes through the columns.

-

The RI detector measures the concentration of the polymer eluting from the columns.

-

The molecular weight and PDI are calculated by comparing the elution time of the sample to a calibration curve generated from polymer standards.

Caption: Experimental workflow for determining the molecular weight of PDMAA using SEC.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature of the polymer.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum)

-

Inert atmosphere (e.g., nitrogen)

Procedure:

-

A small amount of the dried polymer is weighed into a DSC pan.

-

The pan is sealed and placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating scan.[17]

-

The heat flow to the sample is measured as a function of temperature.

-

The glass transition temperature is identified as a step-like change in the heat flow curve during the second heating scan.[17]

Caption: Workflow for determining the glass transition temperature of PDMAA using DSC.

Mechanical Testing of Hydrogels

Uniaxial tensile testing is a common method to evaluate the mechanical properties of hydrogels.

Instrumentation:

-

Universal testing machine with a suitable load cell

-

Grippers to hold the hydrogel sample

Procedure:

-

Hydrogel samples are prepared with specific dimensions (e.g., dog-bone shape).

-

The sample is mounted in the grips of the testing machine.

-

A uniaxial tensile load is applied at a constant strain rate until the sample fractures.[9]

-

Stress is calculated as the applied force divided by the initial cross-sectional area.[9]

-

Strain is calculated as the change in length divided by the initial length.[9]

-

The Young's modulus is determined from the initial linear slope of the stress-strain curve.[9]

-

Tensile strength is the maximum stress the sample withstands before fracturing.[9]

-

Elongation at break is the strain at which the sample fractures.[9]

Caption: Workflow for the mechanical testing of PDMAA hydrogels.

References

- 1. polymersource.ca [polymersource.ca]

- 2. polymersource.ca [polymersource.ca]

- 3. smtworldwide.com [smtworldwide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.itu.edu.tr [web.itu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. nlc-bnc.ca [nlc-bnc.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

- 17. polymersource.ca [polymersource.ca]

An In-depth Technical Guide to N,N-Dimethylacrylamide: CAS Number and Safety Data

Introduction

N,N-Dimethylacrylamide (DMAA) is a nonionic, water-soluble monofunctional acrylic monomer widely utilized in the synthesis of polymers and copolymers.[1][2] Its chemical structure, featuring an acryloyl group attached to a dimethyl-substituted amide nitrogen, imparts unique properties that are valuable in numerous applications, including the production of hydrogels for biomedical uses, synthetic fibers, plastics, adhesives, and coatings.[1][2][3] Given its reactivity and hazardous nature, a thorough understanding of its safety profile is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the CAS number, safety data, and handling protocols for N,N-Dimethylacrylamide.

Chemical Identification

-

Chemical Name: N,N-Dimethylacrylamide

-

Molecular Weight: 99.13 g/mol [4]

Safety and Hazard Information

N,N-Dimethylacrylamide is classified as a hazardous substance.[5] Adherence to safety guidelines is mandatory to prevent exposure and ensure safe handling.

GHS Hazard Classification

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][11]

-

P270: Do not eat, drink or smoke when using this product.[9][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][11]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

-

Data Presentation

Quantitative data from safety data sheets and chemical literature are summarized below for clarity and ease of comparison.

Table 1: Physical and Chemical Properties of N,N-Dimethylacrylamide

| Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [11] |

| Molecular Weight | 99.13 g/mol | [4] |

| Melting Point | -20 °C to -40 °C | [11] |

| Boiling Point | ~171 °C (at 760 mmHg); 80-81 °C (at 20 mmHg) | [1][3] |

| Density | 0.962 g/cm³ (at 20-25 °C) | [1][5] |

| Flash Point | 70 - 71.67 °C | [2][11] |

| Vapor Pressure | 0.65 - 0.78 mmHg (at 20-25 °C) | [2][11] |

| Solubility | Highly soluble in water, alcohol, and other polar solvents. Insoluble in n-Hexane. | [3][12] |

| Refractive Index | ~1.473 (at 20 °C) | [1] |

Table 2: Toxicological Data for N,N-Dimethylacrylamide

| Toxicity Endpoint | Species | Route | Value | Source(s) |

| Acute Toxicity (LD₅₀) | Rat | Oral | 315.8 mg/kg | [13] |

| Acute Toxicity (LD₅₀) | Mouse | Oral | 460 mg/kg | [5] |

| Acute Toxicity (LD₅₀) | Mouse | Subcutaneous | 580 mg/kg | [5] |

| Acute Toxicity (LD₅₀) | Rat | Dermal | >500 mg/kg | [13] |

| Acute Toxicity (LC₅₀) | Rat | Inhalation | >776 ppm (1 hour) | [4][13] |

Toxicological Summary: N,N-Dimethylacrylamide exhibits moderate to high acute toxicity via oral and dermal routes.[13] It is classified as toxic if swallowed or in contact with skin.[4][7][9] Symptoms of oral exposure can include hunching posture, depression, and ataxia.[13] The compound is a severe eye irritant with the potential to cause serious, irreversible damage.[10][13] While not considered a primary skin irritant, there is evidence suggesting it can cause skin sensitization after prolonged contact.[5][13]

Experimental Protocols

Detailed methodologies for handling and safety assessment are crucial. The following sections outline key experimental and procedural protocols based on regulatory guidelines and safety data.

Protocols for Safe Handling and Storage

-

Ventilation: Always handle N,N-Dimethylacrylamide in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[9]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[9]

-

-

Storage Conditions:

-

Store containers in a cool, dry, well-ventilated place, away from direct sunlight and sources of ignition.[5][12][14] Recommended storage temperature is below 38°C.[5]

-

The product is often supplied with a polymerization inhibitor (e.g., MEHQ).[2][3] Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and polymerization catalysts, which can cause violent, exothermic polymerization.[5]

-

Store in appropriate containers such as stainless steel, high-density polyethylene (B3416737) (HDPE), or lined metal drums.[3][12]

-

Emergency and First-Aid Protocols

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[9][14]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Call a physician immediately.[9][11]

-

Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9][11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give water to drink (two glasses at most). Get emergency medical help immediately.[9][11][14]

Spill Response Protocols

-

Minor Spills:

-

Remove all sources of ignition.[5]

-

Ensure adequate ventilation.[11]

-

Avoid breathing vapors and direct contact. Wear appropriate PPE.[5]

-

Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[5]

-

Place the material in a suitable, labeled container for chemical waste disposal.[5]

-

-

Major Spills:

-

Evacuate personnel from the danger area and move upwind.[5][11]

-

Alert emergency responders, informing them of the location and nature of the hazard.[5]

-

Prevent the spillage from entering drains or water courses.[5]

-

Only personnel with full body protective clothing and breathing apparatus should approach the spill.[5]

-

Toxicology Study Methodologies (Referenced)

-

Acute Oral Toxicity (based on OECD TG 401): In studies, Sprague Dawley rats (e.g., 5 per sex per dose) are administered a single dose of the chemical. The animals are observed for mortality and clinical signs of toxicity to determine the median lethal dose (LD₅₀).[13]

-

Eye Irritation (based on OECD TG 405): The substance is instilled into one eye of several rabbits. The eyes are observed at 24, 48, and 72 hours, and scores are recorded for corneal opacity, iritis, conjunctival redness, and chemosis to assess the potential for eye damage.[13]

-

Skin Sensitization (based on OECD TG 406): This guideline, the Magnusson-Kligman Guinea Pig Maximization Test, involves an induction phase where the substance is introduced to the skin (intradermally and topically) and a later challenge phase where a topical application is used to determine if a sensitization reaction (allergic contact dermatitis) has developed.[11]

Mandatory Visualization

The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of N,N-Dimethylacrylamide.

Caption: Risk management workflow for N,N-Dimethylacrylamide.

Caption: Key relationships in the lifecycle of N,N-Dimethylacrylamide.

References

- 1. N,N-Dimethylacrylamide | 2680-03-7 [chemicalbook.com]

- 2. N,N-dimethyl acryl amide, 2680-03-7 [thegoodscentscompany.com]

- 3. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. N,N-Dimethylacrylamide | C5H9NO | CID 17587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. scbt.com [scbt.com]

- 7. N,N-Dimethylacrylamide | 2680-03-7 | TCI AMERICA [tcichemicals.com]

- 8. strem.com [strem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. smtworldwide.com [smtworldwide.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. fishersci.com [fishersci.com]

Thermal Stability and Degradation of N,N-Dimethylacrylamide Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation behavior of N,N-Dimethylacrylamide (PDMAA) polymers. Understanding the thermal properties of these polymers is critical for their application in various fields, including drug delivery, biomaterials, and advanced material formulations, where they may be subjected to thermal stresses during manufacturing, processing, sterilization, or long-term storage.

Thermal Analysis of PDMAA Homopolymers

The thermal stability of polymers is primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as the glass transition temperature (Tg).

A representative sample of poly(N,N-dimethylacrylamide) synthesized by radical polymerization exhibits a glass transition temperature (Tg) of approximately 121°C.[1]

Tabulated Thermal Degradation Data

Quantitative data from thermal analysis studies are crucial for comparing the stability of different polymer batches and formulations. The following table summarizes key thermal properties of N,N-Dimethylacrylamide copolymers. Data for the homopolymer is limited in the reviewed literature, highlighting an area for further investigation.

| Polymer Composition | Analysis Method | Key Parameters | Value(s) | Atmosphere | Reference |

| Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) | TGA | Activation Energy (Ea) | Varies with conversion and composition | Nitrogen | [2] |

| Poly(N-p-tolylacrylamide) | TGA-GC/MS | Onset of degradation | - | - | [3] |

| Poly(N-phenylpropionamide) | TGA-GC/MS | Multi-stage degradation | Stage 1: ~180°C, Stage 2: ~280°C, Stage 3: ~390°C | - | [4] |

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis data are contingent on standardized experimental protocols. Below are detailed methodologies for TGA and DSC analysis of polymers, based on established practices.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of PDMAA.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1).

Experimental Procedure:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation. For studies on oxidative stability, a controlled flow of air or oxygen is used.[5]

-

The desired temperature program is set. A typical program involves a heating ramp from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset temperature of decomposition (T_onset): The temperature at which significant mass loss begins.

-

Temperature of maximum degradation rate (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual mass: The mass of the sample remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of PDMAA.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 1).

Experimental Procedure:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is set, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. For example:

-

Heat from ambient to a temperature above the expected Tg (e.g., 150°C) at a rate of 10°C/min.

-

Hold isothermally for a few minutes.

-

Cool to a sub-ambient temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

-

Heat again to the final temperature at the same heating rate.

-

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition from the second heating scan.[6]

Thermal Degradation Pathway

The thermal degradation of polyacrylamides is a complex process that can involve multiple reaction pathways. While a definitive, detailed mechanism for pure PDMAA is not extensively documented in the reviewed literature, a general understanding can be extrapolated from studies on related polymers. The degradation is believed to be initiated by free radical formation, followed by chain scission and recombination.[3][4]

The following diagram illustrates a generalized workflow for investigating the thermal degradation of polymers.

Caption: Workflow for Polymer Thermal Degradation Analysis.

Degradation Products

Analysis of the gases evolved during thermal decomposition is critical for elucidating the degradation mechanism. Techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are employed for this purpose.[7]

For substituted polyacrylamides, the degradation products can include the corresponding monomers, oligomers, and fragments resulting from side-chain and main-chain scission. For instance, the thermal degradation of poly(N-p-tolylacrylamide) has been shown to proceed via free radical formation and recombination along the polymer backbone.[3] Similarly, poly(N-phenylpropionamide) degrades in multiple stages, suggesting a complex series of reactions.[4] Specific pyrolysis products of pure PDMAA require further investigation through dedicated Py-GC/MS studies.

Conclusion

The thermal stability and degradation of N,N-Dimethylacrylamide polymers are critical parameters influencing their processing and application. While data on copolymers provide some insights, there is a clear need for more detailed studies on the thermal decomposition of PDMAA homopolymers. Standardized thermal analysis techniques, particularly TGA, DSC, and hyphenated methods for evolved gas analysis, are essential for generating the robust data required by researchers, scientists, and drug development professionals. A thorough understanding of the degradation mechanisms and products will enable the development of more stable formulations and the establishment of appropriate handling and storage conditions.

References

N,N-Dimethylacrylamide literature review and historical context

An In-depth Technical Guide to N,N-Dimethylacrylamide (DMAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

N,N-Dimethylacrylamide (DMAA) is a nonionic, water-soluble monomer that has garnered significant attention in polymer chemistry and material science.[1][2] Its chemical structure consists of an acryloyl group attached to a nitrogen atom substituted with two methyl groups.[1] This structure imparts unique properties, making it a valuable component in the synthesis of a wide range of homopolymers and copolymers.[1][3]

Historically, the development of acrylamide-based monomers has been driven by the need for versatile hydrophilic polymers. The exploration of N-substituted acrylamides, like DMAA, expanded the functional possibilities of polyacrylamides. A key synthesis method involves the reaction of acryloyl chloride with dimethylamine (B145610).[4] The ability of DMAA to readily undergo polymerization via various mechanisms, including free-radical polymerization, has made it a staple in academic and industrial research.[1][2] Its high reactivity and compatibility with numerous other vinyl monomers allow for the creation of polymers with tailored properties for specific applications.[5] In recent decades, the advent of controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined DMAA-based polymers with controlled molecular weights and narrow polydispersity, further broadening their utility in advanced applications.[6][7][8]

Physicochemical Properties

DMAA is a colorless, clear liquid at room temperature.[1] Its high solubility in water and other polar organic solvents is a key characteristic, enhancing its use in aqueous polymerization processes.[1][5] The physical and chemical properties of DMAA are crucial for its handling, polymerization, and the performance of the resulting polymers.

Table 1: Physicochemical Properties of N,N-Dimethylacrylamide

| Property | Value | Reference(s) |

| Chemical Formula | C5H9NO | [1] |

| Molecular Weight | 99.13 g/mol | [9] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 0.962 g/cm³ (at 20°C) | [1] |

| Boiling Point | 170-172°C (at 760 mmHg) | [1] |

| 80-81°C (at 20 mmHg) | [10] | |

| Melting Point | -20°C | [1] |

| Refractive Index | 1.473 (at 20°C) | [10] |

| Flash Point | 70°C (Closed-cup) | [5] |

| Solubility | Highly soluble in water and common organic solvents; insoluble in n-hexane. | [1][5] |

| Glass Transition Temp (Tg) of PDMAA | 119°C | [5] |

Synthesis and Polymerization

Monomer Synthesis

The industrial synthesis of DMAA is often achieved through the reaction of acryloyl chloride with an excess of dimethylamine in the presence of an acid scavenger like triethylamine.[4] This reaction is typically carried out at low temperatures to control its exothermic nature.

An alternative laboratory-scale synthesis involves the reaction of dimethylamine with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, followed by thermal decomposition of the resulting carboxamide.[4]

Polymerization Methods

Poly(N,N-dimethylacrylamide) (PDMAA) can be synthesized through various polymerization techniques. The choice of method depends on the desired polymer architecture, molecular weight, and application.

-

Free-Radical Polymerization: This is the most common and straightforward method, often initiated by thermal or redox initiators like ammonium (B1175870) persulfate (APS) or azobisisobutyronitrile (AIBN).[2][11] It is widely used for producing high molecular weight polymers and hydrogels.[2]

-

Controlled Radical Polymerization (CRP):

-

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of PDMAA with well-controlled molecular weights and narrow distributions (Mw/Mn = 1.05–1.13).[6][8] However, achieving controlled polymerization can be challenging, as some studies report that copper salts may complex with the amide group, leading to a loss of control.[12][13]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that has been successfully used for the controlled polymerization of DMAA in various solvents, including water.[7][14] The choice of chain transfer agent (CTA) is critical for achieving high reinitiation efficiency and structural control.[7]

-

Table 2: Comparison of DMAA Polymerization Techniques

| Technique | Initiator/Mediator | Control over MW/PDI | Key Advantages | Key Challenges | Reference(s) |

| Free-Radical | Thermal/Redox (AIBN, APS) | Poor | Simple, robust, suitable for hydrogels | Broad molecular weight distribution | [2] |

| ATRP | Alkyl halide / Cu-ligand complex | Good (can be problematic) | Well-defined architectures (block copolymers) | Catalyst complexation with amide, potential toxicity of catalyst | [6][12][13] |

| RAFT | RAFT agent (CTA), Initiator | Excellent | Versatile, tolerant to functional groups, metal-free | Requires synthesis of specific CTAs, potential for retardation | [7][15] |

Key Applications in Research and Drug Development

The unique properties of PDMAA, such as its hydrophilicity, biocompatibility, and chemical stability, make it an attractive material for numerous biomedical applications.[2][16]

Hydrogels

PDMAA is a key component in the production of hydrogels.[1][17] These are three-dimensional, water-swollen polymer networks capable of retaining large amounts of water.[2][18] PDMAA-based hydrogels are used for:

-

Drug Delivery: Their porous structure allows for the encapsulation and controlled release of therapeutic agents.[19][20] The release can often be triggered by environmental stimuli.[21]

-

Tissue Engineering: They can act as scaffolds that mimic the extracellular matrix, providing support for cell growth and tissue regeneration.[22][23]

-

Contact Lenses: The high water content and softness of PDMAA hydrogels make them suitable for contact lens manufacturing.[24]

-

Adsorbents: They are effective in removing toxic heavy metal ions and dyes from wastewater due to their high adsorption capacity.[2][17]

Drug Delivery Systems

Beyond hydrogels, PDMAA is used to create sophisticated drug delivery systems. Its hydrophilicity makes it an excellent choice for the shell of nanoparticles or the hydrophilic block in amphiphilic copolymers used to form micelles.[16] These nanocarriers can:

-

Enhance Solubility: Encapsulate hydrophobic drugs, improving their bioavailability.[20]

-

Prolong Circulation: The hydrophilic PDMAA shell can help nanoparticles evade the immune system, increasing their circulation time in the bloodstream.[25]

-

Targeted Delivery: PDMAA-coated nanoparticles can be functionalized with targeting ligands to direct them to specific sites in the body, such as tumors, potentially overcoming barriers like the blood-brain barrier.[16]

Biocompatibility and Cellular Interaction

For any material to be used in drug development, its interaction with biological systems is of paramount importance. PDMAA is generally considered to be biocompatible and non-immunogenic.[16] When formulated as nanoparticles for drug delivery, their uptake by cells is a critical step.

The primary mechanism for nanoparticle entry into cells is endocytosis.[26][27] This process can be broadly categorized into several pathways, and the specific route taken by a PDMAA-based nanoparticle can depend on its size, surface charge, and any targeting moieties attached to its surface.[25][28]

Understanding these pathways is crucial for designing effective drug delivery vehicles. For instance, avoiding the lysosomal pathway, where the acidic and enzymatic environment can degrade the drug, is often desirable.[26] This can be achieved by designing nanoparticles that can escape the endosome and release their payload directly into the cytosol.[29]

Detailed Experimental Protocols

Protocol for Synthesis of DMAA-based Hydrogel via Free-Radical Polymerization

This protocol is a representative example based on methodologies found in the literature for creating a crosslinked PDMAA hydrogel.[2][17]

Materials:

-

N,N-Dimethylacrylamide (DMAA), monomer

-

N,N'-methylenebis(acrylamide) (MBA), crosslinking agent

-

Ammonium persulfate (APS), initiator

-

Deionized water, solvent

-

Acetone (for washing)

Procedure:

-

Preparation of Monomer Solution: In a glass ampoule or vial, dissolve the desired amount of DMAA monomer and MBA crosslinker in deionized water. A typical concentration might be 1-2 M total monomer, with the crosslinker at 1-3 mol% relative to the monomer.

-

Initiator Addition: Add the APS initiator to the solution. The initiator concentration is typically low, around 0.5-1.0 wt% of the total monomer mass.

-

Degassing: Seal the ampoule with a rubber septum and purge the solution with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Place the sealed ampoule in a temperature-controlled water bath, typically set between 50-70°C. Allow the polymerization to proceed for several hours (e.g., 4-24 hours) until a solid gel is formed.

-

Purification: After polymerization, break the ampoule and remove the hydrogel. Cut the gel into smaller pieces and immerse them in a large volume of deionized water to wash out any unreacted monomers, crosslinker, and initiator. Change the water several times over 2-3 days.

-

Drying: To obtain the dry weight or prepare for certain applications, the swollen hydrogel can be dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol for RAFT Polymerization of DMAA

This protocol outlines a general procedure for the controlled polymerization of DMAA using RAFT, adapted from published methods.[15][30]

Materials:

-

N,N-Dimethylacrylamide (DMAA), monomer (purified by passing through basic alumina)

-

RAFT Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)

-

Azobisisobutyronitrile (AIBN), initiator

-

1,4-Dioxane or other suitable anhydrous solvent

-

Degassing equipment (Schlenk line or glovebox)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the initiator (AIBN) in the chosen solvent if needed for accurate dispensing.

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the DMAA monomer, the RAFT CTA, and the solvent. The ratio of [Monomer]:[CTA]:[Initiator] is crucial and determines the target molecular weight and polymerization rate (a common ratio might be 100:1:0.2).

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

-

Initiation: After the final thaw cycle, backfill the flask with inert gas. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) to initiate polymerization.

-

Monitoring: The reaction can be monitored by taking aliquots at different time points (via an oxygen-free syringe) and analyzing them for monomer conversion (by ¹H NMR) and molecular weight evolution (by Size Exclusion Chromatography, SEC/GPC).

-

Termination: Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: The resulting polymer is typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) multiple times, followed by drying under vacuum to remove residual solvent and unreacted monomer.

References

- 1. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 5. DMAA™ï¼N,N-Dimethyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylacrylamide | C5H9NO | CID 17587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylacrylamide | 2680-03-7 [chemicalbook.com]

- 11. espublisher.com [espublisher.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D’horizon of Biomedical Applications [mdpi.com]

- 19. research.tus.ie [research.tus.ie]

- 20. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. smtworldwide.com [smtworldwide.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Free Radical Polymerization of N,N-Dimethylacrylamide

For Researchers, Scientists, and Drug Development Professionals